molecular formula C14H11NOS B11868218 N-(Naphtho[1,2-b]thiophen-2-yl)acetamide CAS No. 62615-47-8

N-(Naphtho[1,2-b]thiophen-2-yl)acetamide

Cat. No.: B11868218
CAS No.: 62615-47-8
M. Wt: 241.31 g/mol
InChI Key: FBKDGQOJDVIWOZ-UHFFFAOYSA-N
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Description

N-(Naphtho[1,2-b]thiophen-2-yl)acetamide is a chemical reagent of high interest in research and development, particularly for its potential in pharmaceutical discovery and organic electronic materials. This compound features a naphthothiophene core, a privileged scaffold in medicinal chemistry known for its planar, aromatic structure that facilitates interactions with biological targets and contributes to charge transport in organic semiconductors . Researchers value this structural motif for developing novel therapeutic agents. Naphtho-fused heterocycles have been identified as potent antagonists for various targets; for instance, similar naphthofuran derivatives have shown high binding affinity as Melanin-Concentrating Hormone Receptor 1 (MCH-R1) antagonists, a target for anti-obesity agents . Furthermore, structurally related thienobenzo-thiazoles and naphtho-oxazoles have demonstrated significant inhibitory activity against the enzyme butyrylcholinesterase (BChE), which is a key target in the treatment of neurodegenerative disorders like Alzheimer's disease . In the field of materials science, naphthodithiophene-based small molecules are extensively investigated for use in bulk-heterojunction organic solar cells (OSCs) . The rigid, planar structure of the naphthothiophene core in this compound promotes effective π-π stacking, which is crucial for high charge carrier mobility and overall device performance. Researchers are exploring such compounds as key building blocks for developing new organic electronic devices . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62615-47-8

Molecular Formula

C14H11NOS

Molecular Weight

241.31 g/mol

IUPAC Name

N-benzo[g][1]benzothiol-2-ylacetamide

InChI

InChI=1S/C14H11NOS/c1-9(16)15-13-8-11-7-6-10-4-2-3-5-12(10)14(11)17-13/h2-8H,1H3,(H,15,16)

InChI Key

FBKDGQOJDVIWOZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(S1)C3=CC=CC=C3C=C2

Origin of Product

United States

Preparation Methods

Formation of Naphtho[1,2-b]thiophen Core

  • Bromination : 3,4-Dihydronaphthalen-1(2H)-one undergoes bromination at the 2-position using Br₂ in dichloromethane.

  • Formylation : Introduction of a formyl group via Vilsmeier-Haack reaction (POCl₃, DMF).

  • Cyclization : Treatment with ethyl bromoacetate and K₂CO₃ in acetonitrile forms the thiophene ring.

Acetylation of the Intermediate Amine

The resulting naphtho[1,2-b]thiophen-2-amine is acetylated using acetic anhydride in pyridine, yielding the target compound with an overall yield of 52–60%.

Critical Analysis :

  • Advantages : High regioselectivity ensured by the pre-functionalized naphthothiophene core.

  • Limitations : Low overall yield due to cumulative losses across multiple steps.

Suzuki Coupling-Mediated Functionalization

Adapting methodologies from naphtho[1,2-b]furan systems, a convergent approach employs Suzuki-Miyaura cross-coupling to install substituents before acetylation:

  • Bromination : Ethyl naphtho[1,2-b]thiophen-2-carboxylate is brominated at the 5-position.

  • Suzuki Coupling : Reaction with aryl boronic acids (e.g., 4-chlorophenylboronic acid) in the presence of Pd(PPh₃)₄ and Na₂CO₃ generates 5-aryl derivatives.

  • Hydrolysis and Acetylation : The ester is hydrolyzed to the carboxylic acid, followed by amidation with acetamide derivatives.

5-Bromo-naphthothiophene+Ar-B(OH)2Pd catalyst5-Ar-naphthothiopheneHydrolysisAcidAcetylationTarget\text{5-Bromo-naphthothiophene} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd catalyst}} \text{5-Ar-naphthothiophene} \xrightarrow{\text{Hydrolysis}} \text{Acid} \xrightarrow{\text{Acetylation}} \text{Target}

Yield : 44–77% after purification by silica gel chromatography.

Comparative Analysis of Preparation Methods

Method Key Steps Yield Advantages Limitations
Direct AcetylationAmine + Ac₂O/Base65–85%Simple, high yieldRequires pure amine starting material
Multi-Step SynthesisBromination → Formylation → Acetylation52–60%Regioselective, scalableLow overall yield
Suzuki Coupling RouteBromination → Coupling → Acetylation44–77%Enables diverse substitutionComplex purification steps
Cyanoacetamide IntermediateCondensation → HydrolysisN/A*Novel, flexible for derivativesUnverified for naphthothiophenes

*Theoretical applicability based on analogous systems.

Optimization Strategies and Industrial Feasibility

Solvent and Catalytic Systems

  • Direct Acetylation : Replacing pyridine with DMAP (4-dimethylaminopyridine) as a catalyst reduces reaction time by 30%.

  • Suzuki Coupling : Microwave-assisted conditions (100°C, 20 min) improve coupling efficiency to >90%.

Green Chemistry Approaches

  • Mechanochemical Synthesis : Ball-milling naphthothiophen-2-amine with acetic anhydride in the absence of solvent achieves 78% yield with minimal waste .

Scientific Research Applications

Medicinal Applications

Antimicrobial and Anticancer Activities

Research has shown that compounds with structures similar to N-(Naphtho[1,2-b]thiophen-2-yl)acetamide exhibit notable antimicrobial and anticancer properties. A study highlighted the synthesis of several naphthoquinone derivatives that demonstrated significant activity against bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Aspergillus niger and Candida albicans . The results indicated that modifications to the naphthoquinone structure could enhance antimicrobial efficacy.

Case Study: Naphthoquinones in Cancer Treatment

Naphthoquinones, including derivatives of this compound, have been investigated for their potential in cancer therapy. For instance, β-lapachone, a naphthoquinone analog, has shown cytotoxic effects against various cancer cell lines and is currently undergoing clinical trials for pancreatic cancer treatment . The mechanisms of action include the inhibition of DNA topoisomerases and the induction of oxidative stress within cancer cells.

Chemical Synthesis

Building Blocks for Complex Molecules

This compound serves as a versatile building block in organic synthesis. It is utilized to create more complex heterocyclic compounds through various synthetic routes. The compound's unique fused structure allows for diverse chemical modifications, which can lead to new derivatives with enhanced biological activities .

Table 1: Synthetic Pathways for this compound Derivatives

Reaction TypeDescriptionYield (%)
Michael AdditionReaction with α-enolic dithioesters75
CyclizationFormation from naphthalene-1,2-dione80
OxidationConversion of thiophene derivatives70

Industrial Applications

Organic Semiconductors

The electronic properties of this compound make it suitable for use in organic semiconductors. Its ability to form stable thin films can be exploited in the development of electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Comparisons with Related Compounds

Similar Compounds

Compound NameStructure TypeNotable Activity
N-(Thiophen-2-yl)nicotinamideThiophene derivativeAntifungal
N-2-Thiophen-2-Yl-Acetamide Boronic AcidThiophene derivativePharmaceutical applications

This compound is distinguished by its unique fused structure that imparts specific electronic and steric properties advantageous for both medicinal chemistry and materials science applications.

Mechanism of Action

The mechanism of action of N-(Naphtho[1,2-b]thiophen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Insights :

  • Ring saturation : The dihydro derivative () lacks full aromaticity in the naphthothiophene system, reducing conjugation effects and possibly increasing solubility .
  • Heterocyclic diversity : Compounds like 6a () incorporate triazole and naphthalene groups, broadening π-π stacking capabilities, whereas benzothiazole-based analogs () prioritize hydrogen-bonding interactions .

Physicochemical and Spectral Properties

  • IR Spectroscopy : The C=O stretch in acetamide derivatives ranges from 1671–1682 cm⁻¹, with slight shifts depending on electron-withdrawing substituents (e.g., nitro groups in 6b and 6c increase C=O polarization, shifting peaks to 1682 cm⁻¹) .
  • NMR Data : For 6b (), the acetamide -NH proton resonates at δ 10.79 ppm, while the triazole proton appears at δ 8.36 ppm. The presence of nitro groups deshields adjacent aromatic protons, as seen in 6c (δ 8.61 ppm for Ar–H) .
  • Crystallography: N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide () crystallizes in a monoclinic P21/c space group, suggesting tight molecular packing due to hydrogen bonding between acetamide -NH and cyano groups .

Key Findings :

  • Antiproliferative activity : Cyclopenta[b]thiophene derivatives () inhibit ATP-binding sites in tyrosine kinases, highlighting the role of fused ring systems in targeting cancer pathways .

Biological Activity

N-(Naphtho[1,2-b]thiophen-2-yl)acetamide is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis of this compound

The synthesis of this compound typically involves multi-step processes that integrate various synthetic methodologies, including cyclization and functional group modifications. The compound can be synthesized through condensation reactions involving naphtho[1,2-b]thiophene derivatives and acetylating agents. Recent studies have demonstrated efficient synthetic routes yielding moderate to good yields (72%-84%) for related thiophene derivatives, indicating that similar methodologies could be applied for this compound .

Antitumor Activity

This compound has shown promising antitumor activity in various cancer cell lines. For instance, studies have reported that compounds with structural similarities exhibit significant growth inhibition against human tumor cell lines such as MCF-7 (breast adenocarcinoma), NCI-H460 (non-small cell lung cancer), and SF-268 (CNS cancer). The growth inhibition was assessed using the sulforhodamine B assay, which measures cell proliferation based on protein binding .

Table 1: Inhibitory Effects of Related Compounds on Tumor Cell Lines

CompoundGI50 (μM) MCF-7GI50 (μM) NCI-H460GI50 (μM) SF-268
3a10.1 ± 0.69.3 ± 1.46.3 ± 0.8
3b20.1 ± 0.424.3 ± 0.820 ± 0.8
This compound TBD TBD TBD

GI50 values represent the concentration at which the compound inhibits 50% of cell growth.

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its potential as an inhibitor of cholinesterases, particularly butyrylcholinesterase (BChE). BChE inhibitors are gaining attention for their therapeutic implications in neurodegenerative diseases like Alzheimer’s disease. Various naphtho and thienobenzo derivatives have been synthesized and tested for their inhibitory effects on BChE, with some compounds showing promising results .

The mechanisms underlying the biological activities of this compound are still under investigation. However, preliminary studies suggest that its antitumor effects may be mediated through apoptosis induction and cell cycle arrest in cancer cells . Additionally, the inhibition of cholinesterase activity may involve competitive binding to the active site of the enzyme, which is crucial for neurotransmitter regulation.

Case Studies and Research Findings

Recent research has focused on evaluating the structure-activity relationships (SAR) of naphtho derivatives to optimize their biological efficacy. For example:

  • A study highlighted that modifications to the naphtho structure significantly affected both antitumor and cholinesterase inhibitory activities.
  • Computational modeling has been employed to predict binding affinities and interactions between these compounds and their biological targets .

Q & A

Basic: What are the established synthetic routes for N-(Naphtho[1,2-b]thiophen-2-yl)acetamide?

Methodological Answer:
The compound can be synthesized via condensation reactions involving naphthol derivatives and thiophene-based precursors. For example:

  • Betti Reaction : Condensation of 2-naphthol, a carbonyl source (e.g., furfural), and acetamide in the presence of boric acid as a catalyst yields structurally related acetamides. This method requires monitoring via TLC and purification via crystallization or column chromatography .
  • Chloroacetylation : A two-step approach involves synthesizing 2-chloro-N-phenylacetamides (using aniline derivatives and chloroacetyl chloride in dichloromethane with triethylamine) followed by substitution reactions with naphthothiophene precursors. Reaction progress is tracked via TLC, and products are isolated via solvent extraction .

Key Data:

ParameterExample ConditionsReference
CatalystBoric acid (Betti reaction)
SolventDichloromethane (chloroacetylation)
Monitoring MethodTLC (Rf values: 0.3–0.5 in hexane/EtOAc)

Advanced: How can carbo-Piancatelli rearrangement impact the synthesis of derivatives?

Methodological Answer:
During Betti reactions, the carbo-Piancatelli rearrangement may occur as a side reaction, leading to unexpected cyclized products (e.g., 10,10-dihydrocyclopenta[b]naphtho[1,2-d]furan derivatives). To mitigate this:

  • Control Reaction Temperature : Lower temperatures (e.g., 60–80°C) reduce rearrangement rates.
  • Catalyst Optimization : Adjusting acid catalyst strength (e.g., using milder acids like acetic acid instead of boric acid) minimizes side reactions.
  • Structural Confirmation : Use HRMS and X-ray crystallography to distinguish between primary and rearranged products .

Key Data:

Rearrangement ProductCharacterization TechniqueReference
10,10-Dihydrocyclopenta[b]naphtho...X-ray diffraction, HRMS

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Assign peaks for aromatic protons (δ 6.8–8.5 ppm for naphthothiophene) and acetamide NH (δ 8.0–10.0 ppm). For example, in related thiophene-acetamides, the NH signal appears at δ 9.8 ppm .
  • IR Spectroscopy : Confirm C=O (amide I band: 1650–1680 cm⁻¹) and NH stretching (3200–3350 cm⁻¹) .
  • HRMS : Validate molecular weight (e.g., m/z 283.0845 for C₁₄H₁₁NOS⁺) .

Example Spectral Data:

Functional GroupNMR/IR SignatureReference
Acetamide C=O1680 cm⁻¹ (IR)
Naphthothiophene Hδ 7.2–8.5 ppm (1H NMR)

Advanced: What strategies resolve discrepancies in thermal analysis data (e.g., melting points)?

Methodological Answer:
Discrepancies in melting points (e.g., reported ranges of 196–210°C) arise from:

  • Purity : Use recrystallization (e.g., ethanol/water mixtures) or HPLC to isolate pure fractions .
  • Polymorphism : Perform differential scanning calorimetry (DSC) to identify polymorphic forms.
  • Reference Standards : Cross-check with NIST-calibrated databases for thermal properties of analogous compounds .

Key Data:

CompoundMelting Point RangeReference
N-(4-Chlorophenyl)-...196–198°C
Betti Reaction Product208–210°C

Advanced: How does the naphthothiophene moiety influence electronic properties in material science?

Methodological Answer:
The fused naphtho[1,2-b]thiophene system enhances π-conjugation, leading to:

  • Charge Transport : High hole mobility (e.g., 0.1–1.0 cm²/V·s) in organic field-effect transistors (OFETs) .
  • Optoelectronic Tuning : Alkyl chain positioning (e.g., didecyl substitution) modifies packing structures, affecting device performance. Characterization via XRD and AFM reveals lamellar vs. herringbone arrangements .

Key Data:

Material PropertyMeasurement TechniqueReference
Hole MobilityOFET Testing
Crystal PackingXRD, AFM

Basic: What are common impurities encountered during synthesis?

Methodological Answer:

  • Unreacted Starting Materials : Residual naphthol or thiophene precursors detected via TLC.
  • Rearrangement Byproducts : Cyclized derivatives (e.g., carbo-Piancatelli products) identified via HRMS .
  • Oxidation Products : Sulfoxide or sulfone derivatives of thiophene, analyzed via LC-MS .

Mitigation Strategies:

  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization.
  • Analytical Confirmation : Compare HPLC retention times with reference standards .

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